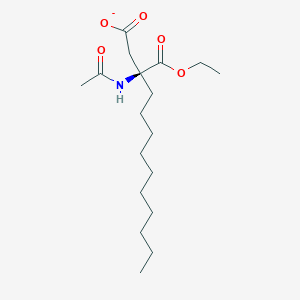
(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate is an organic compound with a complex structure that includes an acetamido group, an ethoxycarbonyl group, and a tridecanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate typically involves the esterification of tridecanoic acid with ethanol in the presence of an acid catalyst, followed by the introduction of the acetamido group through an amidation reaction. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Tridecanoic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted tridecanoates depending on the nucleophile used.
Applications De Recherche Scientifique
(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cell surface receptors to alter signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-3-Acetamido-3-(methoxycarbonyl)tridecanoate
- (3S)-3-Acetamido-3-(propoxycarbonyl)tridecanoate
- (3S)-3-Acetamido-3-(butoxycarbonyl)tridecanoate
Uniqueness
(3S)-3-Acetamido-3-(ethoxycarbonyl)tridecanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C18H32NO5- |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(3S)-3-acetamido-3-ethoxycarbonyltridecanoate |
InChI |
InChI=1S/C18H33NO5/c1-4-6-7-8-9-10-11-12-13-18(14-16(21)22,19-15(3)20)17(23)24-5-2/h4-14H2,1-3H3,(H,19,20)(H,21,22)/p-1/t18-/m0/s1 |
Clé InChI |
UEXRMBMSFIXVLR-SFHVURJKSA-M |
SMILES isomérique |
CCCCCCCCCC[C@](CC(=O)[O-])(C(=O)OCC)NC(=O)C |
SMILES canonique |
CCCCCCCCCCC(CC(=O)[O-])(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12607067.png)
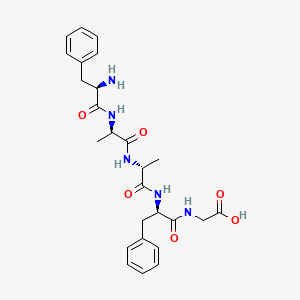
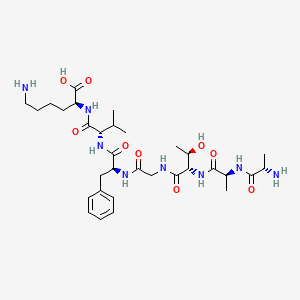
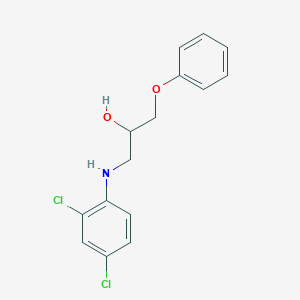

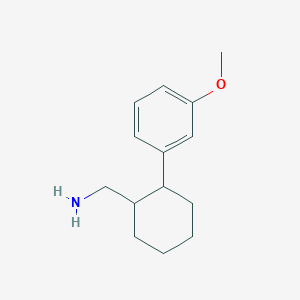
![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)
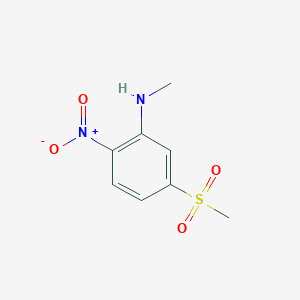
![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
![7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12607119.png)
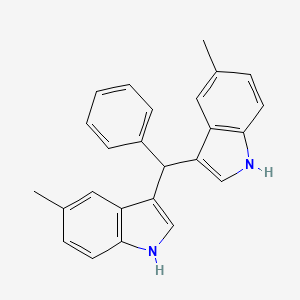
![6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12607125.png)
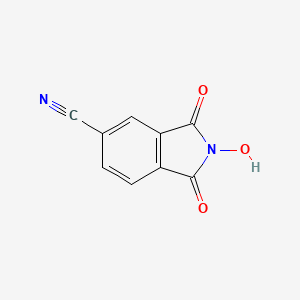
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene)](/img/structure/B12607143.png)
